1,3-bis[2,6-di(pentan-3-yl)phenyl]-1,2-dihydroimidazol-1-ium;chloride
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Overview
Description
1,3-bis[2,6-di(pentan-3-yl)phenyl]-1,2-dihydroimidazol-1-ium;chloride is a complex organic compound known for its unique structural properties and applications in various fields of chemistry. This compound is characterized by the presence of two 2,6-di(pentan-3-yl)phenyl groups attached to a dihydroimidazolium core, with a chloride ion as the counterion. It is often used as a ligand in coordination chemistry and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis[2,6-di(pentan-3-yl)phenyl]-1,2-dihydroimidazol-1-ium;chloride typically involves the reaction of 2,6-di(pentan-3-yl)aniline with glyoxal in the presence of an acid catalyst to form the dihydroimidazole ring. This intermediate is then treated with a suitable alkylating agent, such as methyl iodide, to form the imidazolium salt. The final step involves the exchange of the iodide ion with chloride using a chloride source like sodium chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. The reactions are typically carried out in large reactors with precise temperature and pressure control to optimize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1,3-bis[2,6-di(pentan-3-yl)phenyl]-1,2-dihydroimidazol-1-ium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazolium oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloride ion can be substituted with other anions like bromide or iodide using appropriate halide salts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or ether under inert atmosphere.
Substitution: Halide salts (e.g., sodium bromide, potassium iodide); reactions are conducted in polar solvents like water or acetone.
Major Products
The major products formed from these reactions include imidazolium oxides, reduced imidazolium derivatives, and substituted imidazolium salts, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3-bis[2,6-di(pentan-3-yl)phenyl]-1,2-dihydroimidazol-1-ium;chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-bis[2,6-di(pentan-3-yl)phenyl]-1,2-dihydroimidazol-1-ium;chloride involves its ability to coordinate with metal ions and form stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The compound’s bulky substituents provide steric hindrance, which can influence the selectivity and efficiency of the catalytic processes .
Comparison with Similar Compounds
Similar Compounds
1,3-bis[2,6-bis(pentan-3-yl)phenyl]-4,5-dichloro-2,3-dihydro-1H-imidazol-2-id-2-yl dichloro (pyridin-1-ium-1-yl)palladium: Similar structure but with additional chlorine atoms and a palladium center.
1,3-bis[2,6-di(pentan-3-yl)phenyl]imidazolium chloride: Similar but lacks the dihydroimidazolium core.
Uniqueness
1,3-bis[2,6-di(pentan-3-yl)phenyl]-1,2-dihydroimidazol-1-ium;chloride is unique due to its specific structural features, which provide distinct steric and electronic properties. These properties make it particularly effective as a ligand in catalytic applications, offering advantages in terms of selectivity and reactivity compared to similar compounds .
Properties
IUPAC Name |
1,3-bis[2,6-di(pentan-3-yl)phenyl]-1,2-dihydroimidazol-1-ium;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H54N2.ClH/c1-9-26(10-2)30-19-17-20-31(27(11-3)12-4)34(30)36-23-24-37(25-36)35-32(28(13-5)14-6)21-18-22-33(35)29(15-7)16-8;/h17-24,26-29H,9-16,25H2,1-8H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFGNZGTABIEQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=C(C(=CC=C1)C(CC)CC)[NH+]2CN(C=C2)C3=C(C=CC=C3C(CC)CC)C(CC)CC.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H55ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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